molecular formula C16H24 B1328903 6-Ethyl-1,1,4,4-tetramethyltetralin CAS No. 80-81-9

6-Ethyl-1,1,4,4-tetramethyltetralin

Cat. No.: B1328903
CAS No.: 80-81-9
M. Wt: 216.36 g/mol
InChI Key: SLIOAQVQWDNBNB-UHFFFAOYSA-N
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Description

6-Ethyl-1,1,4,4-tetramethyltetralin is a polycyclic musk compound known for its distinctive fragrance. It is commonly used in the fragrance industry due to its musky odor. The compound has a molecular formula of C16H24 and is characterized by its stability and low volatility, making it a popular choice in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,1,4,4-tetramethyltetralin typically involves the alkylation of tetralin derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tetralin is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with careful control of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,1,4,4-tetramethyltetralin primarily undergoes substitution reactions due to the presence of alkyl groups that can be replaced by other functional groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents. The reactions are typically carried out in the presence of a catalyst such as iron(III) chloride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.

    Oxidation Reactions: Products include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

6-Ethyl-1,1,4,4-tetramethyltetralin has several applications in scientific research:

    Chemistry: Used as a model compound in studies of polycyclic musks and their environmental impact.

    Biology: Investigated for its potential effects on aquatic life due to its persistence in the environment.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and low volatility.

    Industry: Widely used in the fragrance industry as a fixative to enhance the longevity of scents in perfumes and personal care products.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,1,4,4-tetramethyltetralin primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor signaling.

Comparison with Similar Compounds

    7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin:

    1,1,4,4-Tetramethyltetralin: A related compound with a similar structure but without the ethyl group, used in similar applications.

Uniqueness: 6-Ethyl-1,1,4,4-tetramethyltetralin is unique due to its specific ethyl substitution, which imparts distinct olfactory properties compared to its analogs. This substitution enhances its stability and makes it a preferred choice in formulations requiring long-lasting fragrance.

Properties

IUPAC Name

6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24/c1-6-12-7-8-13-14(11-12)16(4,5)10-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIOAQVQWDNBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058836
Record name 6-Ethyl-1,1,4,4-tetramethyltetralin
Source EPA DSSTox
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Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-81-9
Record name 6-Ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,4,4-Tetramethyl-6-ethyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Ethyl-1,1,4,4-tetramethyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.192
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Synthesis routes and methods

Procedure details

A solution of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (528 grams) and acetyl chloride (234 grams) is added over a 31/2 hour period at 70° C. to a well stirred slurry of aluminum chloride (534 grams), 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (1200 grams) and isooctane (432 grams). The reaction is worked up as in Example I to afford 689 grams of 1,1,4,4-tetramethyl-6-ethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene (89% based on consumed 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene) and 1106 grams of recovered 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene.
Quantity
528 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
534 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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